molecular formula C11H9NO4 B1299045 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid CAS No. 32431-29-1

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid

Cat. No.: B1299045
CAS No.: 32431-29-1
M. Wt: 219.19 g/mol
InChI Key: ATQXNYQCZFMIKY-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the second position, a methoxy group at the sixth position, and a carboxylic acid group at the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium. For instance, the reaction of isatin with phenylacetic acid in the presence of sodium acetate can yield the desired quinoline derivative .

Another method involves the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline-4-carboxylic acid: Lacks the methoxy group at the sixth position.

    6-Methoxyquinoline-4-carboxylic acid: Lacks the hydroxyl group at the second position.

    4-Hydroxy-2-quinolones: Differ in the position of the hydroxyl group and the presence of a ketone group.

Uniqueness

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQXNYQCZFMIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346524
Record name 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-29-1
Record name 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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